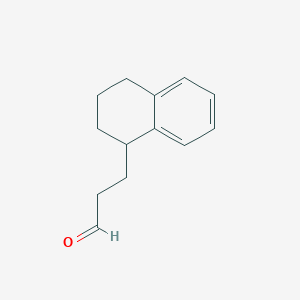

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal

説明

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is an organic compound featuring a tetrahydronaphthalene (tetralin) moiety linked to a propanal group. Its tetrahydronaphthalene core suggests similarities to pharmacologically active derivatives, though its exact applications require further study .

特性

分子式 |

C13H16O |

|---|---|

分子量 |

188.26 g/mol |

IUPAC名 |

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal |

InChI |

InChI=1S/C13H16O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9-10,12H,3-4,6-8H2 |

InChIキー |

OGJDKQLFBDKVRB-UHFFFAOYSA-N |

正規SMILES |

C1CC(C2=CC=CC=C2C1)CCC=O |

製品の起源 |

United States |

準備方法

Preparation Methods of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Starting from 1,2,3,4-tetrahydronaphthalene or its derivatives.

- Functionalization at the 1-position of the tetrahydronaphthalene ring.

- Introduction of the propanal moiety through carbon chain elongation or aldehyde formation.

A commonly reported approach involves the oxidation or transformation of a suitable precursor such as 1-(3-hydroxypropyl)-1,2,3,4-tetrahydronaphthalene or related amine derivatives, followed by selective oxidation to the aldehyde.

Specific Synthetic Routes

From 3,4-Dihydronaphthalen-2(1H)-one Derivatives

One detailed method, derived from patent WO2011146610A2, involves the synthesis of related tetrahydronaphthalene propionamide compounds as intermediates, which can be further transformed into aldehyde derivatives:

- The starting material 3,4-dihydronaphthalen-2(1H)-one is reacted with propionamide derivatives under heating (80–140 °C) in aromatic hydrocarbon solvents such as toluene or benzene.

- Catalysis is achieved using strong acids like sulfonic acid to facilitate amide formation.

- Subsequent reduction steps using asymmetric catalysts (e.g., Ir, Pt, Pd, Cu complexes) convert the amide intermediates to chiral amines.

- Further oxidation or functional group transformations can yield the aldehyde this compound or its analogs.

This method emphasizes the use of selective catalytic hydrogenation and controlled reaction temperatures to optimize yield and enantioselectivity.

From 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol

Another approach involves starting from amino alcohol derivatives such as 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol:

- This compound can be synthesized through multi-step reactions involving amino group introduction and hydroxylation on the propanol backbone.

- Subsequent oxidation of the primary alcohol group to an aldehyde yields the target compound this compound.

- Oxidation methods may include Swern oxidation, Dess–Martin periodinane, or PCC oxidation under mild conditions to avoid overoxidation.

This route is advantageous for its modularity and the possibility to introduce stereochemistry at the amino alcohol stage.

Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents/Catalysts | Solvent Examples | Temperature Range (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Amide formation | Propionamide, sulfonic acid catalyst | Aromatic hydrocarbons (toluene, benzene, xylene) | 80–140 | Strong acid catalysis; azeotropic removal of water |

| 2 | Asymmetric reduction of amide | Ir, Pt, Pd, or Cu with selective ligands | Toluene, THF, diethyl ether | 30–120 | Control of enantioselectivity |

| 3 | Oxidation of alcohol to aldehyde | Swern, Dess–Martin, PCC | Dichloromethane, CHCl3 | 0–25 | Mild conditions to prevent overoxidation |

| 4 | Functional group transformation | Various (oxidation, reduction) | Depends on step | Varies | Optimization based on intermediate stability |

Analytical and Characterization Techniques

- NMR Spectroscopy: Proton and carbon NMR are used to confirm the structure and purity of intermediates and final aldehyde products, with chemical shifts referenced to CDCl3 peaks.

- GC-MS: Gas chromatography-mass spectrometry is employed to monitor reaction progress and confirm molecular mass.

- TLC: Thin-layer chromatography with UV or chemical staining (anisaldehyde, ninhydrin) is used for reaction monitoring.

- Chiral HPLC: For enantioselective syntheses, chiral high-performance liquid chromatography assesses enantiomeric excess.

Summary of Key Findings

- The preparation of this compound is most efficiently achieved via multi-step synthesis involving amide intermediates derived from 3,4-dihydronaphthalen-2(1H)-one or amino alcohol precursors.

- Strong acid catalysis and aromatic hydrocarbon solvents facilitate amide formation.

- Asymmetric catalytic reduction is critical for chiral amine intermediates, which can be oxidized to the aldehyde.

- Oxidation methods must be carefully controlled to avoid overoxidation.

- Analytical techniques including NMR, GC-MS, and chiral HPLC ensure product integrity and stereochemical purity.

化学反応の分析

Types of Reactions

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid.

Reduction: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key structural features and properties of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal with analogous compounds:

*Estimated properties based on structural analogs.

Pharmacological Potential

- Carboxamides and amino alcohols are common in drug design due to their stability and interaction with biological targets .

- Aldehydes are less common in final drug products due to reactivity but serve as intermediates in synthesizing amines or heterocycles .

生物活性

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal, also known by its CAS number 136415-95-7, is a compound of interest in various biological studies due to its structural characteristics and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 188.26 g/mol

- Structure : The compound features a tetrahydronaphthalene moiety linked to a propanal group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter systems and potential neuroprotective properties.

Neurotransmitter Interaction

Research indicates that compounds with similar structures often interact with neurotransmitter receptors. For instance:

- Glutamate Receptors : Some studies suggest that naphthalene derivatives can modulate glutamate receptor activity, which is crucial in synaptic transmission and plasticity .

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of tetrahydronaphthalene derivatives. The researchers found that these compounds exhibited significant protective effects against oxidative stress in neuronal cell cultures. The study highlighted the role of such compounds in reducing apoptosis and enhancing cell survival under stress conditions .

Study 2: Ligand Efficiency

Another investigation focused on the ligand efficiency of various naphthalene derivatives. The authors proposed a model for assessing ligand efficiency that could apply to this compound. They emphasized the importance of structural features in determining binding affinity and biological activity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation of tetrahydronaphthalene with propanal derivatives, followed by oxidation or functional group interconversion. Key steps include:

- Catalyst selection : Lewis acids like AlCl₃ or BF₃·OEt₂ are critical for regioselectivity .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions such as over-alkylation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the aldehyde group without degradation .

Yield optimization requires balancing stoichiometry and catalyst loading; excess propanal derivatives may reduce byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the tetrahydronaphthalene ring system and propanal chain connectivity. The aldehyde proton appears as a singlet at ~9.8 ppm, while the benzylic protons resonate at 2.5–3.5 ppm .

- IR : A strong absorption band at ~1720 cm⁻¹ confirms the aldehyde carbonyl group .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₆O) and distinguishes it from oxidation byproducts .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled?

The tetrahydronaphthalene ring’s conformation influences stereochemistry. Strategies include:

- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials to induce enantioselectivity .

- Computational modeling : DFT calculations predict transition-state energies to guide catalyst design for asymmetric synthesis .

- Dynamic kinetic resolution : Employing enzymes or chiral catalysts to favor one enantiomer during alkylation .

Q. How do structural modifications to the tetrahydronaphthalene ring affect bioactivity?

- Electron-withdrawing groups (e.g., -CF₃ at position 8) enhance electrophilicity, increasing reactivity with nucleophilic targets like cysteine residues in enzymes .

- Substituent position : Methyl groups at position 2 improve lipophilicity, enhancing blood-brain barrier penetration in neurological studies .

- Ring saturation : Partial unsaturation (e.g., dihydronaphthalene derivatives) alters π-π stacking interactions with aromatic residues in receptor binding .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Docking studies : Molecular docking with AutoDock Vina identifies potential binding sites in enzymes like cytochrome P450 .

- QM/MM simulations : Hybrid quantum mechanics/molecular mechanics models elucidate reaction pathways for oxidation or nucleophilic addition .

- ADMET prediction : Tools like SwissADME assess absorption and toxicity profiles early in drug discovery pipelines .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀) .

- Solvent effects : DMSO concentration >0.1% may artificially enhance membrane permeability, skewing results .

- Metabolic interference : Liver microsome preparations vary in enzyme activity, altering metabolite profiles .

Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR alongside cell-based tests) improve reproducibility .

Q. What strategies mitigate toxicity while retaining bioactivity in derivatives?

- Prodrug design : Masking the aldehyde group as an acetal reduces off-target reactivity .

- Isosteric replacement : Substituting the aldehyde with a ketone or carboxylic acid decreases electrophilic toxicity .

- Metabolic profiling : LC-MS/MS identifies toxic metabolites (e.g., epoxide intermediates) for structural refinement .

Methodological Challenges

Q. How can reaction intermediates be stabilized during large-scale synthesis?

Q. What analytical approaches resolve structural ambiguities in crystallography?

- SC-XRD : Single-crystal X-ray diffraction confirms absolute configuration, especially for chiral centers .

- PXRD with Rietveld refinement : Compares experimental and simulated patterns to detect polymorphic impurities .

- Solid-state NMR : Distinguishes between crystalline and amorphous forms impacting bioavailability .

Data Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

- Pharmacokinetic profiling : Measure plasma protein binding and clearance rates to explain reduced in vivo efficacy .

- Tissue distribution studies : Radiolabeled tracers (e.g., ¹⁴C) quantify compound accumulation in target organs .

- Metabolite identification : HRMS and NMR track bioactive vs. inactive metabolites across models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。